
3-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
Descripción general
Descripción
The compound “3-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide” is a complex organic molecule. It is related to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring . It also seems to have similarities with phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring .
Mecanismo De Acción
Target of Action
3-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide primarily targets specific enzymes or receptors involved in disease pathways. These targets are often proteins that play crucial roles in cellular signaling or metabolic processes. For instance, compounds with similar structures have been known to inhibit enzymes like dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis .
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme or receptor, thereby inhibiting its activity. This binding can lead to conformational changes in the target protein, preventing it from performing its normal function. For example, inhibition of dihydroorotate dehydrogenase disrupts the production of pyrimidines, essential components of RNA and DNA .
Biochemical Pathways
By inhibiting key enzymes, 3-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide affects several biochemical pathways. In the case of dihydroorotate dehydrogenase inhibition, the de novo pyrimidine biosynthesis pathway is disrupted, leading to a decrease in the synthesis of nucleotides. This can result in reduced cell proliferation, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), determine its bioavailability and efficacy. Typically, such compounds are designed to have favorable ADME properties to ensure they reach their target in sufficient concentrations. Factors like solubility, stability, and metabolic rate are crucial in this regard .
Result of Action
At the molecular level, the inhibition of target enzymes leads to a cascade of effects, including the depletion of critical cellular components like nucleotides. This can cause cell cycle arrest and apoptosis in cancer cells. At the cellular level, this results in reduced tumor growth and potentially tumor regression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s stability and efficacy. For instance, the compound’s stability might be compromised in highly acidic or basic environments, affecting its bioavailability. Additionally, interactions with other drugs or biomolecules can either enhance or inhibit its action .
Propiedades
IUPAC Name |
3-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3S/c1-26(24,25)17-10-9-16(21-22-17)12-5-7-15(8-6-12)20-18(23)13-3-2-4-14(19)11-13/h2-11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGJYBSKPXZPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzyl-N-(5-chloro-2-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3411847.png)
![3-{[(3-chlorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3411858.png)
![7-(4-ethoxyphenyl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3411860.png)
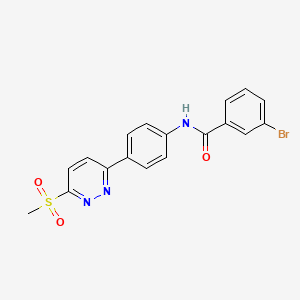
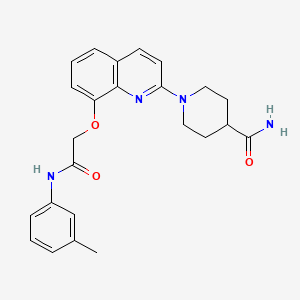
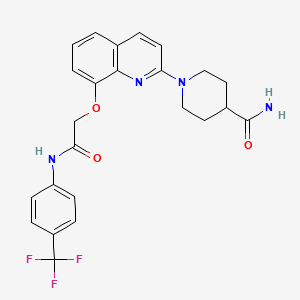
![2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(4-chlorophenyl)acetamide](/img/structure/B3411873.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B3411881.png)
![7-(4-ethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3411891.png)
![2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B3411892.png)
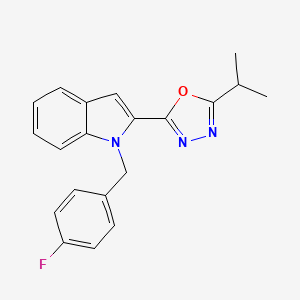
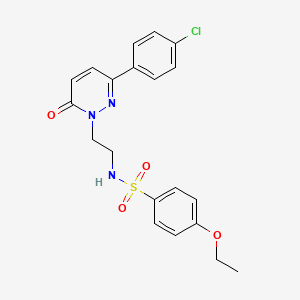
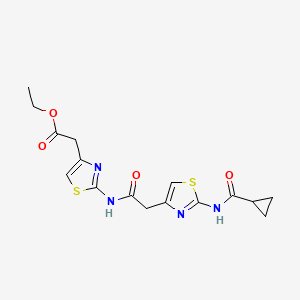
![N-(4-bromophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3411943.png)